molecular formula C14H11NO3 B15083351 (3-Methyl-4-nitrophenyl)(phenyl)methanone CAS No. 7596-12-5

(3-Methyl-4-nitrophenyl)(phenyl)methanone

Cat. No.: B15083351
CAS No.: 7596-12-5
M. Wt: 241.24 g/mol
InChI Key: MTNUOHVOHSKCBX-UHFFFAOYSA-N
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Description

(3-Methyl-4-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11NO3 It is known for its unique structure, which includes a nitro group and a methyl group attached to a phenyl ring, along with a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-4-nitrophenyl)(phenyl)methanone typically involves the nitration of (3-methylphenyl)(phenyl)methanone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated temperature control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: (3-Amino-4-methylphenyl)(phenyl)methanone.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Oxidation: (3-Methyl-4-nitrobenzoic acid).

Scientific Research Applications

(3-Methyl-4-nitrophenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitrophenyl)(phenyl)methanone depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro substituent instead of a methyl group.

    (4-Nitrophenyl)(phenyl)methanone: Lacks the methyl group, making it less sterically hindered.

    (3-Methyl-4-nitrophenyl)(2-thienyl)methanone: Contains a thienyl group instead of a phenyl group.

Uniqueness

(3-Methyl-4-nitrophenyl)(phenyl)methanone is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which influences its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical transformations and biological activities, making it a versatile compound in research and industry.

Properties

CAS No.

7596-12-5

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

(3-methyl-4-nitrophenyl)-phenylmethanone

InChI

InChI=1S/C14H11NO3/c1-10-9-12(7-8-13(10)15(17)18)14(16)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

MTNUOHVOHSKCBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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